molecular formula C13H8ClIO B1611170 2-Chloro-2'-iodobenzophenone CAS No. 76049-51-9

2-Chloro-2'-iodobenzophenone

Cat. No.: B1611170
CAS No.: 76049-51-9
M. Wt: 342.56 g/mol
InChI Key: ZSYPPOBHGIGJOD-UHFFFAOYSA-N
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Description

2-Chloro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms at the 2 and 2’ positions, respectively

Scientific Research Applications

2-Chloro-2’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene reacts with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3) at low temperatures (around -20 to 15°C) to form 2-chlorobenzophenone . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to yield 2-Chloro-2’-iodobenzophenone.

Industrial Production Methods: Industrial production methods for 2-Chloro-2’-iodobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol are typical.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzophenones depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura reaction.

    Oxidation Products: Corresponding ketones.

    Reduction Products: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-iodobenzophenone in chemical reactions involves the activation of the carbonyl group and the halogen atoms. The carbonyl group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 2-Chloro-2’-bromobenzophenone
  • 2-Chloro-2’-fluorobenzophenone
  • 2-Chloro-2’-methylbenzophenone

Comparison: 2-Chloro-2’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity compared to other halogenated benzophenones. The iodine atom, being larger and more polarizable, makes the compound more reactive in coupling reactions compared to its bromo or fluoro counterparts. This unique reactivity makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-chlorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPPOBHGIGJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513671
Record name (2-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76049-51-9
Record name (2-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add concentrated HCl (0.5 mL) to a solution of (2-amino-phenyl)-(2-chloro-phenyl)-methanone (495 mg, 2.14 mmol) in glacial AcOH (1.1 mL). Cool solution to 10° C.; add a solution of sodium nitrite (156 mg, 2.26 mmol) in water (1 mL) dropwise over 30 min. After an additional 30 min., add water (4° C., 2 mL) and EtOAc (4° C., 4 mL). Add a solution of KI (425 mg, 2.56 mmol) and I2 (319 mg, 1.25 mmol) in water (2 mL) dropwise over 25 min. Stir at 5-15° C. for 2.5 hours under N2. Extract with EtOAc (×3), wash with 1N aqueous Na2S2O3 solution (×3), saturated aqueous NaHCO3 solution (×3) and brine. Dry the combined organic layers over Na2SO4 and concentrate. Purify the residue by flash chromatography on silica gel eluting with 0-10% EtOAc/hexanes to afford the title compound (498 mg, 68%): MS(IS) 343 (M+1); TLC (10% EtOAc/hexanes) Rf=0.39.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
319 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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